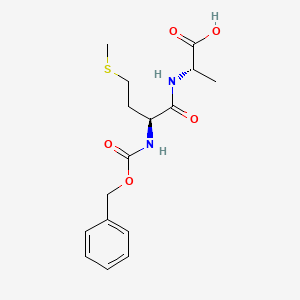
Z-Met-ala-OH
Vue d'ensemble
Description
“Z-Met-ala-OH” is a compound with the molecular formula C16H22N2O5S and a molecular weight of 354.42 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves reaction conditions with triethylamine in water and acetonitrile at 20 degrees Celsius for 1 hour . The yield of the reaction is reported to be 95% .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C16H22N2O5S . The exact structure can be determined using various analytical techniques, such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various steps. For instance, the synthesis of “this compound” from Carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester and L-Alanine has been reported .
Applications De Recherche Scientifique
Green Synthesis in Food Industry
- Synthesis of Bitter-Taste Dipeptides: A study by (Ungaro et al., 2015) explored a green synthetic route for preparing bitter-taste dipeptides, potentially substituting caffeine as a food additive. This involved synthesizing Z-Ala-Phe-OMe from Z-Ala-OH and catalyzing reactions using enzymes and magnetic nanoparticles.
Biomedical and Drug Delivery Applications
- Self-Assembled Peptide-Based Hydrogels: The study by (Veloso et al., 2021) reported the development of Cbz-protected dehydropeptide hydrogels, including Z-Met-ala-OH, for drug delivery. These hydrogels demonstrate effective nanocarriers for drug delivery due to their biocompatibility and structural tailoring.
Crystal Structure Analysis
- N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester Structure: (Alfonso et al., 2011) achieved large crystals of a related dipeptide for crystal structure analysis. This helps in understanding the molecular interactions and stability of such compounds.
Protein Structure and NMR Studies
- Protein Structure Refinement via NMR: (Le et al., 1995) used a method involving NMR chemical shifts for deriving structural information about proteins, which can be applied in the study of compounds like this compound.
Synthesis Methods and Catalyst Development
- Wolff Rearrangement for Oligonucleo-Peptides Synthesis: (Guibourdenche et al., 1997) discusses a method involving Z-Ala-OH for the formation of oligonucleo-peptides, illustrating an innovative approach in peptide synthesis.
Fluorescence Studies and Molecular Interactions
- Interaction Studies with Fluorescent Pyrylium Dyes: (Beltrán et al., 2020) investigated the interaction of fluorescent molecules with N-protected amino acids, including Z-Met-OH. This study contributes to understanding the dynamic quenching processes in molecular interactions.
Enzymatic Synthesis and Peptide Bond Formation
- Enzymatic Synthesis of Peptides: (Getun et al., 1997) describes the use of enzymes for the synthesis of peptides, including those with Z-Ala, demonstrating the potential of enzymatic processes in peptide synthesis.
Safety and Hazards
Safety data sheets indicate that exposure to “Z-Met-ala-OH” should be avoided. In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCADDTHHEWIB-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



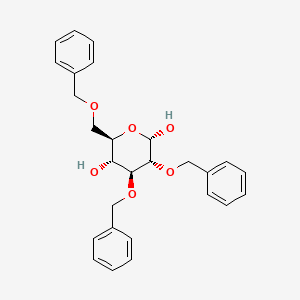
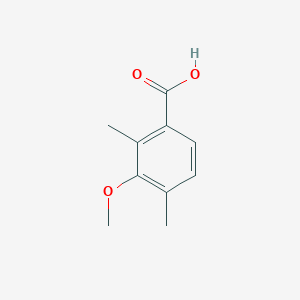
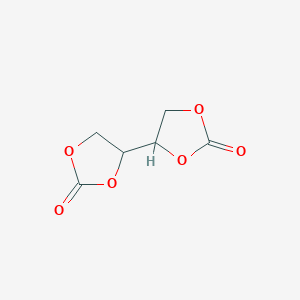

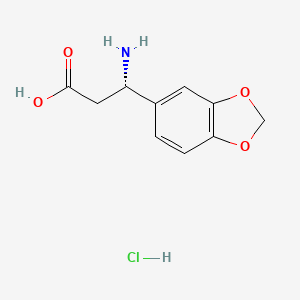
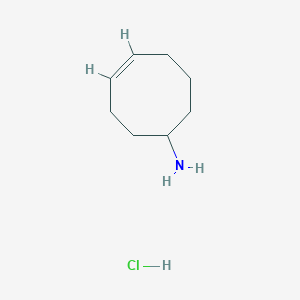
![N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide](/img/structure/B3254989.png)
![5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3254994.png)


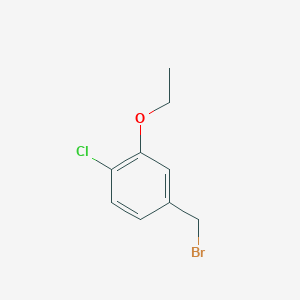
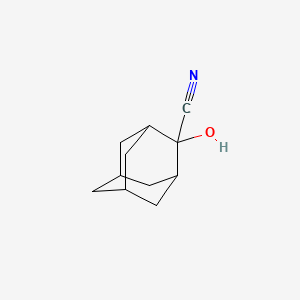
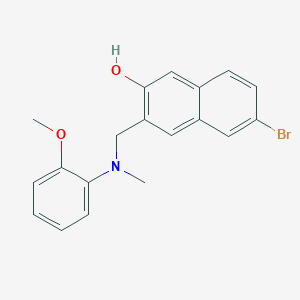
![[1,1'-Biphenyl]-4-carboxaldehyde,2-methoxy-](/img/structure/B3255041.png)